IWP-3

描述

WNT 生产抑制剂-3 (IWP-3) 是一种小分子 WNT 信号通路抑制剂。WNT 蛋白是小的分泌蛋白,在胚胎发育、组织稳态和肿瘤发生中起着至关重要的作用。 This compound 使刺猬蛋白失活,刺猬蛋白是一种膜结合的 O-酰基转移酶,负责 WNT 蛋白的棕榈酰化,这对于它们的信号传导能力和分泌至关重要 .

科学研究应用

Key Applications

1. Cardiomyocyte Differentiation

- Overview : IWP-3 has been shown to promote the differentiation of cardiomyocytes from human embryonic stem cells. This application is particularly relevant in regenerative medicine for heart diseases.

- Findings : Studies indicate that the inhibition of Wnt signaling by this compound facilitates the formation of cardiomyocytes from pluripotent stem cells, highlighting its potential use in cardiac tissue engineering .

2. Cancer Research

- Overview : The Wnt/β-catenin pathway is frequently dysregulated in various cancers. This compound serves as a tool to study the effects of Wnt inhibition on tumor growth and progression.

- Findings : Research has demonstrated that this compound can inhibit Wnt-dependent phosphorylation of key proteins involved in cancer cell proliferation, suggesting its utility in cancer therapeutics .

3. Developmental Biology

- Overview : this compound is used to investigate the role of Wnt signaling in embryonic development and organogenesis.

- Findings : The compound has been instrumental in elucidating the functions of Wnt signaling during early development stages and its impact on cell fate decisions .

Case Studies

作用机制

IWP-3 通过使刺猬蛋白失活而发挥作用,刺猬蛋白是一种膜结合的 O-酰基转移酶,负责 WNT 蛋白的棕榈酰化。这种棕榈酰化对于 WNT 蛋白的信号传导能力和分泌至关重要。 通过抑制刺猬蛋白,this compound 有效地阻断 WNT 信号传导,导致 β-连环蛋白积累减少和下游基因转录减少 .

生化分析

Biochemical Properties

This interaction is crucial as Porcupine is responsible for palmitoylating Wnt proteins, which is essential for their signaling ability and secretion .

Cellular Effects

The effects of IWP-3 on cells are primarily through its influence on the Wnt signaling pathway . By inhibiting Wnt production, this compound can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inactivating Porcupine . This inactivation impairs the ability of Wnt proteins to signal and be secreted, thereby disrupting the Wnt pathway .

Metabolic Pathways

准备方法

合成路线和反应条件: IWP-3 可以通过多步有机合成过程合成。关键步骤包括噻吩并[3,2-d]嘧啶核心结构的形成,以及随后的功能化以引入氟苯基和苯并噻唑基。 反应条件通常涉及使用有机溶剂,如二甲基甲酰胺 (DMF) 和二甲基亚砜 (DMSO),以及用于偶联反应的钯催化剂等试剂 .

工业生产方法: this compound 的工业生产很可能涉及合成路线的优化,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。 这可能包括使用连续流动反应器和绿色化学原理来提高效率和可持续性 .

化学反应分析

反应类型: 由于存在氟苯基和苯并噻唑基等反应性官能团,IWP-3 主要经历取代反应。 它还可以在特定条件下参与氧化和还原反应 .

常用试剂和条件: 用于 this compound 的合成和修饰的常用试剂包括钯催化剂、DMF 和 DMSO 等有机溶剂,以及碳酸钾等碱。 反应通常在惰性气氛条件下进行,以防止不必要的副反应 .

主要产物: 从涉及 this compound 的反应中形成的主要产物通常是具有修饰官能团的衍生物,这些衍生物可用于研究构效关系并优化化合物的生物活性 .

相似化合物的比较

IWP-3 属于一类称为 WNT 信号通路抑制剂的化合物。类似的化合物包括 IWP-2 和 IWP-4,它们也抑制刺猬蛋白,但它们的化学结构不同。IWP-2 具有类似的核心结构,但缺少 this compound 中存在的氟苯基。 另一方面,IWP-4 与 this compound 相比,多了一个甲氧基 .

This compound 的独特性在于它特异性地抑制刺猬蛋白,IC50 值为 40 nM,使其成为一种有效的 WNT 信号传导抑制剂。 这种特异性和效力使 this compound 成为研究 WNT 信号通路及其在各种生物过程和疾病中的作用的宝贵工具 .

参考文献

生物活性

IWP-3, a small molecule inhibitor of the Wnt signaling pathway, has garnered significant attention in biomedical research due to its potential applications in regenerative medicine and cancer therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and relevant case studies.

This compound functions primarily as a PORCN (palmitoyltransferase) inhibitor , which prevents the palmitoylation and subsequent secretion of Wnt proteins. By inhibiting Wnt signaling, this compound alters cellular processes such as proliferation, differentiation, and apoptosis. The compound exhibits an IC50 value of approximately 2241 nM , indicating its potency in modulating Wnt activity compared to other inhibitors like IWR-1 and XAV939 .

Cardiomyocyte Differentiation

One of the most notable biological activities of this compound is its role in promoting cardiomyocyte differentiation from pluripotent stem cells (PSCs). Research indicates that this compound significantly enhances the cardiogenic potential of human PSCs by inhibiting Wnt signaling pathways that typically suppress cardiac lineage commitment. In comparative studies, this compound demonstrated a cardiogenic efficacy that was at least 40 times greater than that of DKK1, a purified recombinant Wnt inhibitor .

Table: Comparison of Wnt Inhibitors in Cardiomyocyte Differentiation

| Compound | IC50 (nM) | Max Efficacy | Cardiogenic Effect |

|---|---|---|---|

| This compound | 2241 | High | Significant |

| IWR-1 | <1000 | Very High | Very Significant |

| XAV939 | >2000 | Moderate | Moderate |

| DKK1 | - | Low | Minimal |

Case Study 1: Induction of Cardiac Differentiation

In a controlled study involving human embryonic stem cells (hESCs), researchers treated cultures with varying concentrations of this compound. The results showed that treatment with this compound led to a marked increase in cardiac transcription factors such as MEF2C and NKX2.5 , along with structural genes like MYH6 and TNNT2 . This suggests that blocking Wnt signaling facilitates the transition from mesodermal progenitors to mature cardiomyocytes .

Case Study 2: Impact on Cancer Cell Lines

Another study explored the effects of this compound on cancer cell lines, particularly those associated with colorectal cancer. The inhibition of Wnt signaling by this compound resulted in reduced cell proliferation and increased apoptosis in these cancer cells. This finding supports the hypothesis that targeting Wnt pathways can be an effective strategy for cancer therapy .

Research Findings

Recent studies have further elucidated the role of this compound in various biological contexts:

- Endogenous Wnt Activity Modulation : Research indicates that not only does exogenous inhibition promote differentiation, but also that endogenous Wnt activity must be modulated for effective cellular outcomes .

- Comparative Efficacy : In comparative analyses with other small molecule inhibitors, this compound consistently showed significant effects on both cardiogenesis and tumor suppression, reinforcing its potential as a therapeutic agent .

属性

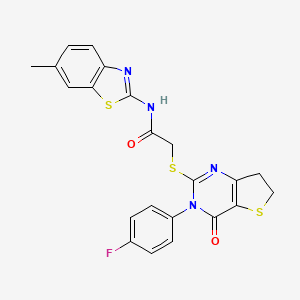

IUPAC Name |

2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O2S3/c1-12-2-7-15-17(10-12)32-21(24-15)26-18(28)11-31-22-25-16-8-9-30-19(16)20(29)27(22)14-5-3-13(23)4-6-14/h2-7,10H,8-9,11H2,1H3,(H,24,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMHQSDMKWQNBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)SCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

687561-60-0 | |

| Record name | 687561-60-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。